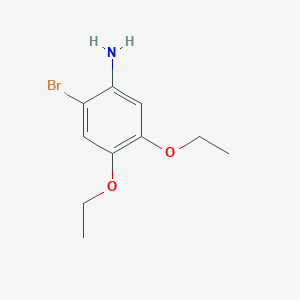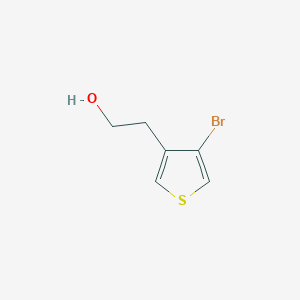
2-(4-溴噻吩-3-基)乙醇
描述
2-(4-bromothiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C₆H₇BrOS and a molecular weight of 207.09 g/mol . This compound is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to an ethan-1-ol group. It is commonly used as a building block in organic synthesis and other chemical processes .
科学研究应用
2-(4-bromothiophen-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
生化分析
Biochemical Properties
3-Thiopheneethanol, 4-bromo- plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of various ether and ester derivatives, which are crucial in biochemical pathways . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting cellular metabolism.
Cellular Effects
The effects of 3-Thiopheneethanol, 4-bromo- on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives, including 3-Thiopheneethanol, 4-bromo-, can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular function.
Molecular Mechanism
At the molecular level, 3-Thiopheneethanol, 4-bromo- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, 3-Thiopheneethanol, 4-bromo- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Thiopheneethanol, 4-bromo- can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Thiopheneethanol, 4-bromo- is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 3-Thiopheneethanol, 4-bromo- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Thiopheneethanol, 4-bromo- can cause toxic effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for its safe and effective use in research.
Metabolic Pathways
3-Thiopheneethanol, 4-bromo- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can participate in various biochemical reactions . These interactions can affect metabolic flux and the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Thiopheneethanol, 4-bromo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s biochemical effects.
Subcellular Localization
3-Thiopheneethanol, 4-bromo- is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and its interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromothiophen-3-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the ethan-1-ol group. One common method involves the reaction of thiophene with bromine in the presence of a catalyst to form 4-bromothiophene. This intermediate is then reacted with ethylene oxide under controlled conditions to yield 2-(4-bromothiophen-3-yl)ethan-1-ol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
2-(4-bromothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaS⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-bromothiophen-3-yl)ethanal or 2-(4-bromothiophen-3-yl)ethanoic acid.
Reduction: 2-(thiophen-3-yl)ethan-1-ol.
Substitution: 2-(4-aminothiophen-3-yl)ethan-1-ol or 2-(4-alkylthiophen-3-yl)ethan-1-ol.
作用机制
The mechanism of action of 2-(4-bromothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The bromine atom and thiophene ring play crucial roles in its reactivity and interaction with molecular targets .
相似化合物的比较
Similar Compounds
2-(3-bromothiophen-2-yl)ethan-1-ol: Similar structure but with the bromine atom at a different position on the thiophene ring.
2-(5-bromothiophen-2-yl)ethan-1-ol: Another isomer with the bromine atom at the 5-position of the thiophene ring
Uniqueness
2-(4-bromothiophen-3-yl)ethan-1-ol is unique due to the specific positioning of the bromine atom on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its interaction with biological targets, making it distinct from other isomers .
属性
IUPAC Name |
2-(4-bromothiophen-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-6-4-9-3-5(6)1-2-8/h3-4,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZYXFOPCXUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


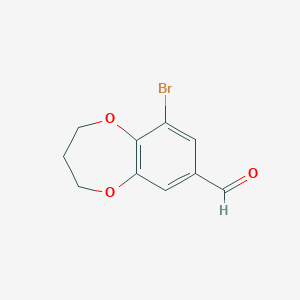
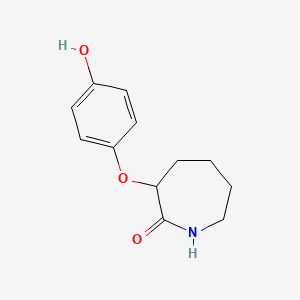
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)
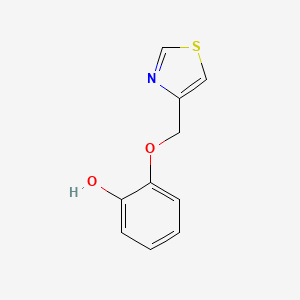

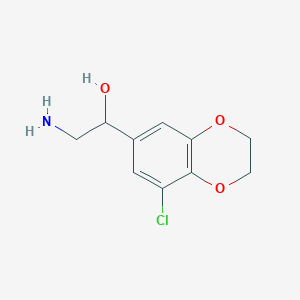
![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)
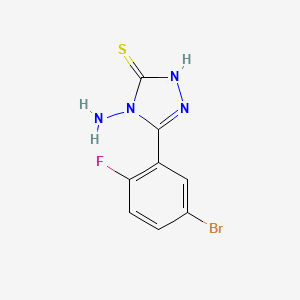
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)

![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)
